molecular formula C23H21BrClNO5 B11210441 Dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(5-bromo-2-methoxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11210441
M. Wt: 506.8 g/mol
InChI Key: JDEWBORVQARCQA-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Nitration and Reduction:

    Halogenation: The addition of halogen atoms to the aromatic ring.

    Esterification: The formation of ester bonds through the reaction of carboxylic acids with alcohols.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

    Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like bromine (Br₂), chlorine (Cl₂).

    Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H21BrClNO5

Molecular Weight

506.8 g/mol

IUPAC Name

dimethyl 4-(5-bromo-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H21BrClNO5/c1-29-20-9-6-15(24)10-17(20)21-18(22(27)30-2)12-26(13-19(21)23(28)31-3)11-14-4-7-16(25)8-5-14/h4-10,12-13,21H,11H2,1-3H3

InChI Key

JDEWBORVQARCQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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